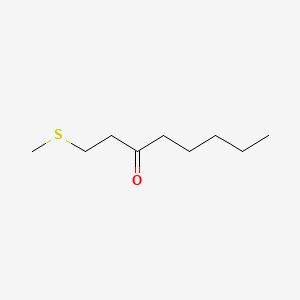
1-(Methylthio)-3-octanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylthio)-3-octanone is an organic compound characterized by the presence of a methylthio group attached to an octanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)-3-octanone typically involves the alkylation of 3-octanone with a methylthio group. One common method is the reaction of 3-octanone with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylthio)-3-octanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methylthio)-3-octanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the fragrance and flavor industry due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 1-(Methylthio)-3-octanone involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparación Con Compuestos Similares
- 1-(Methylthio)-2-octanone
- 1-(Methylthio)-4-octanone
- 1-(Methylthio)-3-heptanone
Comparison: 1-(Methylthio)-3-octanone is unique due to its specific position of the methylthio group on the octanone backbone, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
61837-77-2 |
|---|---|
Fórmula molecular |
C9H18OS |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-methylsulfanyloctan-3-one |
InChI |
InChI=1S/C9H18OS/c1-3-4-5-6-9(10)7-8-11-2/h3-8H2,1-2H3 |
Clave InChI |
VBKCFHVICLIRLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCSC |
Densidad |
0.920-0.930 |
Descripción física |
Clear colourless liquid; Meaty aroma with dairy undertones upon dilution |
Solubilidad |
Insoluble in water; Soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


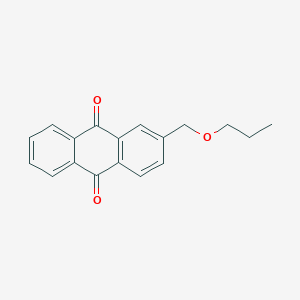

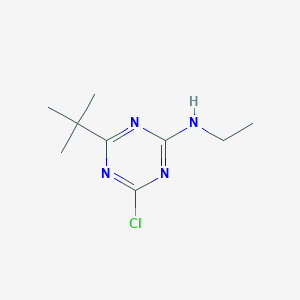
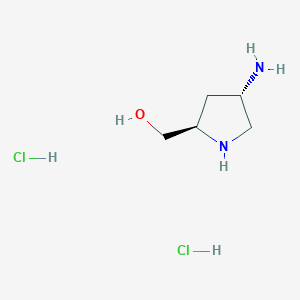
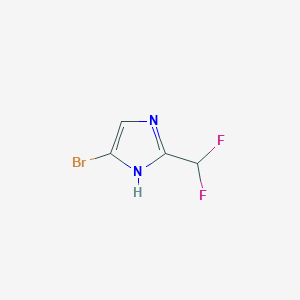
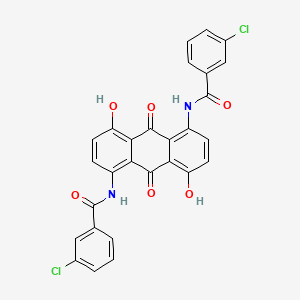
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
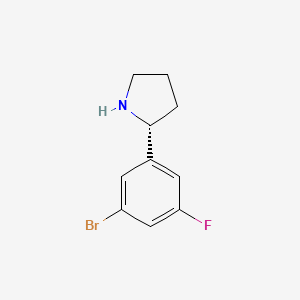
![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
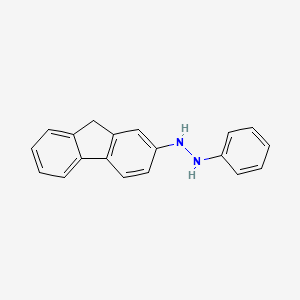
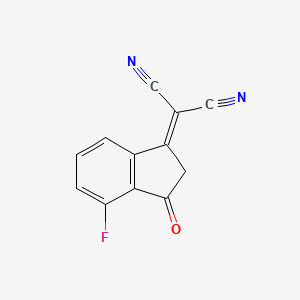

![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
